molecular formula C24H20N4O2 B2894891 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole CAS No. 202827-76-7

2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole

Cat. No.: B2894891
CAS No.: 202827-76-7
M. Wt: 396.45
InChI Key: CYOOIDIOLGFTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole: is unique due to its combination of benzimidazole, pyrazole, and methoxyphenyl groups, which confer specific chemical and biological properties not found in simpler analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-30-18-13-11-16(12-14-18)21-15-22(23-25-19-9-5-6-10-20(19)26-23)28(27-21)24(29)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOOIDIOLGFTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.